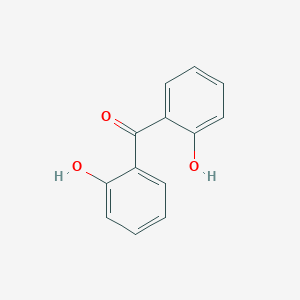

2,2'-Dihydroxybenzophenone

Descripción general

Descripción

2,2’-Dihydroxybenzophenone is an organic compound with the molecular formula C13H10O3. It is a derivative of benzophenone, characterized by the presence of two hydroxyl groups attached to the benzene rings. This compound is known for its applications in various fields, including its use as a UV absorber in sunscreens and as an intermediate in the synthesis of other chemical compounds .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2,2’-Dihydroxybenzophenone can be synthesized through several methods. One common approach involves the rhodium-catalyzed direct synthesis from functionalized salicylaldehydes. This method provides an efficient route to obtain 2,2’-dihydroxybenzophenone by utilizing the hydroxy group in the reductive homo-coupling process .

Industrial Production Methods: In industrial settings, the preparation of 2,2’-dihydroxybenzophenone often involves the Fries rearrangement of O-acylphenols or the hydrolysis of xanthone derivatives. These methods are preferred due to their scalability and efficiency .

Análisis De Reacciones Químicas

Types of Reactions: 2,2’-Dihydroxybenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones.

Reduction: Reduction reactions can convert it into corresponding alcohols.

Substitution: It can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.

Major Products:

Oxidation: Quinones

Reduction: Alcohols

Substitution: Halogenated or nitrated benzophenones

Aplicaciones Científicas De Investigación

Photostabilizers in Polymers

Overview:

DHBP is widely used as a photostabilizer in plastics and coatings due to its ability to absorb ultraviolet (UV) light. This property helps protect materials from UV degradation, enhancing their longevity and performance.

Case Study:

A study demonstrated that incorporating DHBP into polycarbonate (PC) significantly improved the UV stability of the material. The addition of DHBP reduced yellowing and maintained mechanical properties after prolonged UV exposure, making it suitable for outdoor applications .

| Material | UV Exposure | Performance Improvement |

|---|---|---|

| Polycarbonate | 2000 hours | Reduced yellowing by 50% |

| Acrylic | 1500 hours | Maintained clarity |

Pharmaceutical Applications

Overview:

DHBP has shown potential as an inhibitor for multidrug-resistant (MDR) proteins, particularly GSTA1-1, which is overexpressed in certain tumors. This application is crucial for developing treatments for chemoresistant cancers.

Case Study:

Research highlighted that DHBP and its analogues effectively inhibited GSTA1-1 activity in vitro. A structure-based library was created to explore various substitutions on the benzophenone scaffold, leading to compounds with enhanced inhibitory effects against resistant tumor cells .

| Compound | Inhibition (%) | IC50 (µM) |

|---|---|---|

| 2,2'-Dihydroxybenzophenone | 75 | 5 |

| Carbonyl N-analogue | 82 | 3 |

Synthesis of Functionalized Compounds

Overview:

The synthesis of DHBP has been optimized using various catalytic methods, including rhodium-catalyzed reactions. These methods allow for the generation of functionalized derivatives that can be used in further chemical applications.

Case Study:

A recent study reported an efficient method for synthesizing DHBP from salicylaldehydes using Rh-catalysis. The reaction conditions were optimized to achieve yields between 65-80% for various substituted salicylaldehydes, showcasing the versatility of DHBP in synthetic chemistry .

| Starting Material | Substituent | Yield (%) |

|---|---|---|

| Salicylaldehyde | 4-Methoxy | 75 |

| Salicylaldehyde | 3-Nitro | 68 |

Environmental Monitoring

Overview:

DHBP is also studied for its environmental impact as a UV filter in sunscreens and other cosmetic products. Its fate in aquatic environments has been investigated to assess its ecological risk.

Case Study:

A study conducted in a tropical urban watershed assessed the occurrence and fate of benzophenone-type UV filters, including DHBP. The results indicated that while DHBP is effective as a UV filter, it poses potential ecological risks due to its persistence in water bodies .

| Parameter | Concentration Found (µg/L) |

|---|---|

| Total Benzophenones | 15 |

| This compound | 3 |

Mecanismo De Acción

The mechanism of action of 2,2’-dihydroxybenzophenone involves its ability to absorb UV radiation, thereby preventing the formation of reactive oxygen species that can cause cellular damage. The hydroxyl groups play a crucial role in stabilizing the excited state of the molecule, allowing it to dissipate the absorbed energy as heat .

Comparación Con Compuestos Similares

- 2,4-Dihydroxybenzophenone

- 4,4’-Dihydroxybenzophenone

- 2,2’,4,4’-Tetrahydroxybenzophenone

Comparison: 2,2’-Dihydroxybenzophenone is unique due to the specific positioning of its hydroxyl groups, which influences its chemical reactivity and UV absorption properties. Compared to 2,4-dihydroxybenzophenone, it exhibits different hydrogen bonding interactions, affecting its stability and reactivity. The presence of additional hydroxyl groups in 2,2’,4,4’-tetrahydroxybenzophenone further alters its chemical behavior and applications .

Actividad Biológica

2,2'-Dihydroxybenzophenone (DHBP) is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of two hydroxyl groups attached to the benzophenone structure. Its molecular formula is CHO, with a molecular weight of 218.22 g/mol. The compound exhibits properties that make it useful in various applications, particularly in pharmaceuticals and materials science.

1. Enzyme Inhibition

Recent studies have highlighted the enzyme inhibition capabilities of DHBP, particularly against glutathione S-transferase (GST) isoenzymes involved in drug metabolism and resistance. A study by Maddali et al. (2014) demonstrated that DHBP and its derivatives could inhibit human GST A1-1 with IC₅₀ values ranging from 0.18 to 1.77 μM, indicating potent inhibitory effects against chemotherapeutic-resistant tumor cells .

| Compound | IC₅₀ (μM) | Target Enzyme |

|---|---|---|

| DHBP | 0.18 | hGSTA1-1 |

| Hydrazone 14 | 0.33 | hGSTA1-1 |

| Benzophenone 6 | 1.77 | hGSTA1-1 |

2. Cytotoxicity

The cytotoxic effects of DHBP have been evaluated in various cancer cell lines. In human colon adenocarcinoma cells, DHBP demonstrated low LC₅₀ values (31.4 μM), indicating significant cytotoxic potential . This suggests that DHBP may serve as a lead compound for developing new anticancer agents.

3. Acute Toxicity Studies

In ecological assessments, the acute toxicity of related compounds has been investigated using organisms such as Chlorella vulgaris and Daphnia magna. For instance, the 48-hour LC₅₀ for DHBP was found to be 12.50 mg/L for Daphnia magna, categorizing it as medium-level toxicity .

| Compound | 48h-LC₅₀ (mg/L) | Toxicity Level |

|---|---|---|

| This compound | 12.50 | Medium |

| 4-MBC | 0.54 | Very High |

| 2,4,4'-trihydroxybenzophenone | 3.74 | High |

The biological activity of DHBP can be attributed to its ability to interact with various cellular targets:

- Enzyme Interaction : The inhibition of GSTs by DHBP suggests a mechanism where the compound competes with substrates at the catalytic site, disrupting normal metabolic processes.

- Reactive Oxygen Species (ROS) Modulation : DHBP has been shown to influence ROS levels within cells, potentially leading to apoptosis in cancer cells through oxidative stress mechanisms.

Case Study: Anticancer Potential

In a study focused on the anticancer properties of DHBP derivatives, researchers synthesized several analogs and evaluated their cytotoxic effects on multiple cancer cell lines. The most potent analogs exhibited IC₅₀ values significantly lower than those of standard chemotherapeutic agents, suggesting that these compounds could be developed further for clinical use .

Case Study: Environmental Impact

Another study investigated the environmental impact of DHBP and its derivatives on aquatic life forms. The findings indicated that while DHBP showed moderate toxicity to Daphnia magna, certain combinations with other compounds resulted in antagonistic effects, highlighting the importance of assessing chemical mixtures in ecological risk assessments .

Propiedades

IUPAC Name |

bis(2-hydroxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O3/c14-11-7-3-1-5-9(11)13(16)10-6-2-4-8-12(10)15/h1-8,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIYBRXKMQFDHSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=CC=C2O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8022404 | |

| Record name | 2,2'-Dihydroxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

835-11-0 | |

| Record name | 2,2′-Dihydroxybenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=835-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-Dihydroxybenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000835110 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-Dihydroxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-dihydroxybenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.491 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2'-DIHYDROXYBENZOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ET2N90CP6C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2,2′-Dihydroxybenzophenone?

A1: 2,2′-Dihydroxybenzophenone has the molecular formula C13H10O3 and a molecular weight of 214.22 g/mol. []

Q2: How does the structure of 2,2′-Dihydroxybenzophenone influence its conformation?

A2: The presence of two hydroxyl groups at the 2 and 2′ positions of the benzophenone structure leads to intramolecular hydrogen bonding. DFT studies suggest that the energetically favorable conformation involves a single 6-membered hydrogen bond, although a bifurcated 6-membered H bridge is also possible. [, ]

Q3: What spectroscopic techniques are commonly used to characterize 2,2′-Dihydroxybenzophenone?

A3: Common techniques include infrared (IR) spectroscopy, particularly linear dichroism studies, and nuclear magnetic resonance (NMR) spectroscopy. These methods provide insights into vibrational modes, electronic transitions, and proton environments, aiding in structural elucidation. [, ]

Q4: How does the incorporation of 2,2′-Dihydroxybenzophenone impact the photostability of polymers like poly(vinyl chloride)?

A4: Research indicates that incorporating derivatives of 2,2′-Dihydroxybenzophenone, specifically certain oxocalix[n]arenes synthesized from it, can enhance the resistance of poly(vinyl chloride) films to photooxidation. This improved stability is attributed to the UV-absorbing properties of these derivatives. []

Q5: Can 2,2′-Dihydroxybenzophenone act as a ligand in catalyst systems?

A5: Yes, 2,2′-Dihydroxybenzophenone can function as a ligand for palladium. For instance, a Pd(II)–2,2′-Dihydroxybenzophenone complex anchored on SBA-15 has demonstrated catalytic activity in Heck reactions and alkene hydrogenation. This highlights the potential of utilizing 2,2′-Dihydroxybenzophenone in heterogeneous catalysis. [, ]

Q6: What is the role of the hydroxyl groups in the Rh-catalyzed synthesis of 2,2′-dihydroxybenzophenones?

A6: Research indicates that the hydroxy group plays a crucial role in the rhodium-catalyzed reductive homo-coupling of salicylaldehydes, leading to the formation of 2,2′-dihydroxybenzophenones. This highlights the importance of the hydroxyl group for the specific reactivity in this synthesis. []

Q7: Have computational methods been employed to study the structure and properties of 2,2′-Dihydroxybenzophenone?

A7: Yes, Density Functional Theory (DFT) calculations have been extensively used to investigate the conformational preferences, hydrogen bonding patterns, and electronic properties of 2,2′-Dihydroxybenzophenone and its derivatives. These studies offer valuable insights into structure-activity relationships. [, ]

Q8: How do structural modifications of 2,2′-Dihydroxybenzophenone affect its biological activity, particularly its anti-inflammatory properties?

A8: Studies have shown that converting 2,2′-Dihydroxybenzophenone into its oxime and N-acyl hydrazone derivatives can significantly enhance its anti-inflammatory activity. This suggests that modifications to the carbonyl group can significantly influence the molecule's pharmacological profile. []

Q9: Is there a correlation between the structure of 2,2′-Dihydroxybenzophenone derivatives and their inhibitory activity against human glutathione transferases (GSTs)?

A9: Research indicates that the presence of bromine or phenyl substituents, particularly at the 5 or 5′ positions, significantly impacts the inhibitory potency of 2,2′-Dihydroxybenzophenone derivatives against specific human GST isoenzymes. Additionally, the presence of a weakly acidic oxime group with a small volume appears to be favorable for binding to hGSTM1-1. [, ]

Q10: Does 2,2′-Dihydroxybenzophenone interact with specific enzymes in biological systems?

A10: Yes, 2,2′-Dihydroxybenzophenone and its derivatives have shown inhibitory activity against human glutathione transferases (GSTs), specifically hGSTA1-1, hGSTP1-1, and hGSTM1-1. These enzymes are involved in detoxification processes and play a role in multidrug resistance. [, , , , ]

Q11: What analytical techniques are used to determine trace amounts of molybdenum using 2,2′-Dihydroxybenzophenone thiosemicarbazone?

A11: Spectrophotometry is commonly employed, capitalizing on the formation of a red-colored complex between molybdenum and 2,2′-Dihydroxybenzophenone thiosemicarbazone in the presence of tin(II) chloride. The complex exhibits maximum absorbance at 500 nm, enabling quantitative analysis of molybdenum. []

Q12: Can 2,2′-Dihydroxybenzophenone thiosemicarbazone be used to determine the concentration of other metal ions?

A12: Yes, besides molybdenum, 2,2′-Dihydroxybenzophenone thiosemicarbazone has been investigated as a spectrophotometric reagent for determining trace amounts of copper, cobalt, nickel, and iron in mixtures. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.